Sodium ferric oxalate hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H2FeNaO9 |

|---|---|

Molecular Weight |

272.89 g/mol |

IUPAC Name |

sodium;iron(3+);oxalate;hydrate |

InChI |

InChI=1S/2C2H2O4.Fe.Na.H2O/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;;1H2/q;;+3;+1;/p-4 |

InChI Key |

SPSOIIBYXSIWAP-UHFFFAOYSA-J |

Canonical SMILES |

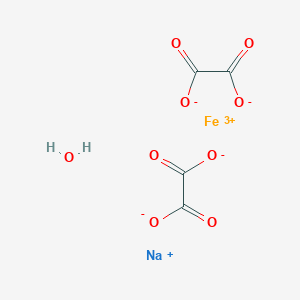

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Na+].[Fe+3] |

Origin of Product |

United States |

Foundational & Exploratory

Sodium Ferric Oxalate Hydrate: Crystallographic Architecture, Synthesis, and Photochemical Dynamics

Executive Summary

Sodium ferric oxalate hydrate, chemically denoted as

Molecular Architecture & Crystallographic Profile

Electronic Structure and Coordination Geometry

The core of the ferrioxalate anion,

Causality of the Spin State:

Iron(III) is a

Crystallographic Parameters

The complex anion exhibits

Table 1: Crystallographic Parameters of

| Parameter | Value / Description |

| Chemical Formula | |

| Crystal System | Monoclinic |

| Space Group | |

| Formula Units per Cell ( | 8 |

| Coordination Geometry | Distorted Octahedral ( |

| Fe-O Bond Distance | ~2.0 Å (Consistent with high-spin Fe³⁺) |

Data supported by structural refinements of tris-oxalatoferrate(III) salts[2],[1].

Mechanistic Synthesis & Crystallization Protocol

The synthesis of sodium ferric oxalate relies on a thermodynamically driven ligand exchange reaction. The protocol below is engineered as a self-validating system, where physical observations directly confirm chemical milestones.

Step-by-Step Experimental Workflow

-

Precursor Preparation: Dissolve

of Ferric Chloride ( -

Actinic Shielding (Critical Causality): Dim the ambient lighting or wrap the reaction vessel in aluminum foil. Why? The ferrioxalate anion is highly photosensitive; ambient UV/visible light will trigger a photoreduction of Fe(III) to Fe(II), precipitating insoluble yellow Iron(II) oxalate[3].

-

Ligand Exchange: Slowly add the

solution to the sodium oxalate solution under continuous magnetic stirring. -

Visual Quality Control (Self-Validation): Observe the color transition. The solution must shift from the reddish-brown of uncoordinated aqueous iron to a deep, fluorescent apple-green[4]. This optical shift confirms the displacement of water/chloride ligands by the bidentate oxalates.

-

Oxidation Maintenance: Add 3-5 drops of

. Why? This ensures any trace Fe(II) generated via accidental photolysis is re-oxidized to Fe(III), maintaining phase purity.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Crystallization: Concentrate the solution by heating at

(do not boil, to prevent thermal degradation) until the volume is reduced by half. Allow the solution to cool slowly at room temperature in the dark. Lime green monoclinic crystals of the pentahydrate will precipitate.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Synthesis and crystallization workflow of Sodium Ferric Oxalate Pentahydrate.

Structural Characterization & Analytical Workflows

To validate the synthesized crystals, researchers must employ orthogonal analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is highly sensitive to the coordination mode of the oxalate ligand. Free oxalate exhibits

Table 2: Diagnostic FTIR Peak Assignments

| Wavenumber ( | Vibrational Mode | Structural Implication |

| ~3400 - 3200 | O-H stretching (broad) | Confirms the pentahydrate lattice water |

| ~1710 - 1680 | Asymmetric C=O stretching | Bidentate coordination of oxalate to Fe(III) |

| ~1400 - 1380 | Symmetric C-O stretching | Formation of the stable 5-membered chelate ring |

| ~800 - 790 | O-C=O bending | Oxalate ligand deformation |

| ~540 - 490 | Fe-O stretching | Direct metal-ligand dative covalent bond |

X-Ray Diffraction (XRD)

Powder XRD is utilized to confirm the

Photochemical Dynamics & Actinometry

Sodium ferrioxalate is a benchmark compound in chemical actinometry (the measurement of photon flux) due to its highly efficient and reproducible photoreduction pathway[1].

Mechanism of Action:

When the

Photochemical reduction pathway of the ferrioxalate complex via LMCT.

References

-

Wikipedia Contributors. "Sodium ferrioxalate." Wikipedia, The Free Encyclopedia. [Link]

-

Piro, O. E., Echeverria, G., Mercader, R. C., & Baran, E. J. (2016). "Crystal structure and spectroscopic behavior of three new tris-oxalatoferrate(III) salts." ResearchGate.[Link]

-

Wikipedia Contributors. "Ferrioxalate." Wikipedia, The Free Encyclopedia. [Link]

Sources

Sodium tris(oxalato)ferrate(III) chemical properties

Properties, Synthesis, and Photochemical Applications

Executive Summary

Sodium tris(oxalato)ferrate(III) (Na

Structural & Electronic Configuration

The core of the complex is the

1.1 Coordination Geometry

-

Geometry: Distorted Octahedral (

symmetry). -

Chirality: The complex exhibits helical chirality due to the propeller-like arrangement of the three bidentate oxalate ligands. It exists as a racemic mixture of

(left-handed) and -

Ligand Binding: Oxalate ions act as bidentate chelators, binding through two oxygen atoms. This creates stable 5-membered chelate rings, contributing to the "Chelate Effect" which enhances thermodynamic stability compared to monodentate analogs.

1.2 Comparative Properties: Sodium vs. Potassium Salt

The choice between Sodium and Potassium cations significantly alters physical handling properties.[9]

| Property | Sodium Salt (Na | Potassium Salt (K |

| Formula | Na | K |

| Solubility (20°C) | High (~60 g / 100 mL) | Low (~4.7 g / 100 mL) |

| Crystal Color | Lime / Apple Green | Emerald / Deep Green |

| Crystal System | Monoclinic | Monoclinic |

| Primary Utility | High-concentration photolysis precursors | Standard Chemical Actinometry |

Photochemical Mechanism (The Core Utility)

The defining feature of ferrioxalates is their sensitivity to UV-Visible light (250–500 nm). Upon irradiation, the complex undergoes an internal redox reaction.

2.1 Mechanism: Ligand-to-Metal Charge Transfer (LMCT)

The photo-excitation promotes an electron from the oxalate ligand orbital to the metal

Key Reaction Stoichiometry:

2.2 Pathway Visualization

Caption: The Ligand-to-Metal Charge Transfer (LMCT) pathway leading to photoreduction of Iron(III).[8]

Synthesis & Purification Protocol

Objective: Synthesize high-purity Sodium Tris(oxalato)ferrate(III) crystals. Safety Note: Oxalates are nephrotoxic. Perform synthesis in a fume hood to avoid inhaling oxalate dust. Protect the product from strong light during crystallization.

3.1 Reagents

-

Ferric Chloride Hexahydrate (FeCl

·6H -

Sodium Hydroxide (NaOH)

-

Oxalic Acid Dihydrate (H

C -

Ethanol (95%)

3.2 Step-by-Step Methodology

-

Precipitation of Ferric Hydroxide:

-

Dissolve 10.0 g of FeCl

·6H -

Slowly add a stoichiometric excess of NaOH solution (approx. 4.5 g NaOH in 20 mL water) with stirring.

-

Observation: A reddish-brown precipitate of Fe(OH)

forms. -

Purification: Filter the precipitate and wash 3x with warm water to remove chloride ions (Test filtrate with AgNO

to confirm Cl- removal).

-

-

Complexation:

-

Dissolve 14.0 g of Oxalic Acid in 30 mL of hot distilled water (~60°C).

-

Add the wet Fe(OH)

paste to the hot oxalic acid solution. -

Add 4.4 g of NaOH (or equivalent Na

CO -

Critical Check: The solution should turn from muddy brown to a clear, vibrant apple-green . If turbid, filter while hot.

-

-

Crystallization:

-

Evaporate the green solution on a steam bath until the volume is reduced by 50%.

-

Add 10 mL of Ethanol to reduce solubility and induce nucleation.

-

Allow to cool slowly in the dark (wrap beaker in aluminum foil).

-

Result: Lime-green monoclinic crystals will form over 12–24 hours.

-

3.3 Synthesis Workflow Diagram

Caption: Operational workflow for the conversion of Ferric Chloride to Sodium Ferrioxalate.

Stability & Thermal Degradation[11]

Unlike the potassium salt, the sodium salt is more hygroscopic and has a complex dehydration profile.

-

Dehydration (< 120°C): Loss of water of crystallization. The crystal lattice collapses, turning the solid opaque.

-

Decomposition (> 250°C): The anhydrous salt decomposes via internal redox.

-

Reaction:

-

-

Final Calcination (> 400°C): In air, the final residue is typically a mixture of Sodium Ferrite (NaFeO

) or Hematite (Fe

Analytical Characterization

Use these parameters to validate the synthesized product.

| Technique | Parameter | Expected Value/Observation |

| UV-Vis | ~260 nm (Charge Transfer) & ~700 nm (weak d-d transition) | |

| FT-IR | 1690–1710 cm | |

| FT-IR | ~500–600 cm | |

| Magnetic Susceptibility | ~5.9 B.M. (Consistent with high-spin Fe |

References

-

Hatchard, C. G., & Parker, C. A. (1956). A new sensitive chemical actinometer. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 235(1203), 518–536. Link

-

IUPAC. (2004). Chemical Actinometry (IUPAC Technical Report). Pure and Applied Chemistry, 76(12), 2105–2146. Link

-

Broadbent, D., et al. (1967).[11] The thermal decomposition of oxalates.[11][12] Part IX. The thermal decomposition of the oxalate complexes of iron.[2][11][12] Journal of the Chemical Society A, 451-454.[11] Link

-

Bailar, J. C., & Jones, E. M. (1939). Trioxalato Salts (Trioxalatoaluminiate, -ferriate, -chromiate, and -cobaltiate). Inorganic Syntheses, 1, 35–38. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. reddit.com [reddit.com]

- 4. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]

- 5. Sodium potassium tris(oxalato) ferrate [dmishin.github.io]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [html.rhhz.net]

- 11. The thermal decomposition of oxalates. Part IX. The thermal decomposition of the oxalate complexes of iron - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

Sodium Ferric Oxalate (CAS 5936-14-1): Comprehensive Safety Data and Photochemical Applications

Executive Summary

Sodium ferric oxalate, systematically known as sodium oxalatoferrate(III) with the CAS registry number 5936-14-1, is an octahedral transition metal complex highly regarded in photochemistry, actinometry, and specialized redox applications. This whitepaper synthesizes the critical safety data sheet (SDS) parameters, toxicological mechanisms, and physicochemical properties of the compound. Furthermore, it provides a self-validating experimental protocol for its use in chemical actinometry, designed specifically for researchers and drug development professionals requiring rigorous, reproducible photochemical calibration.

Molecular Architecture and Physicochemical Profile

Sodium ferric oxalate typically crystallizes as a hydrate (e.g., trihydrate or pentahydrate). The molecular architecture consists of a central iron(III) atom coordinated by three bidentate oxalate anions (

The complex exhibits a deep apple-green color in solution and crystallizes as lime-green hydrated crystals. Because the oxalate ligands facilitate a Ligand-to-Metal Charge Transfer (LMCT) upon exposure to electromagnetic radiation, the compound is inherently photosensitive and must be shielded from ambient light to maintain its +3 oxidation state .

Table 1: Quantitative Physicochemical Properties

| Property | Value / Description |

| CAS Number | 5936-14-1 |

| Chemical Formula | |

| Molar Mass (Anhydrous) | 388.87 g/mol |

| Appearance | Lime green crystals |

| Density | 1.97 g/cm³ (at 17 °C) |

| Aqueous Solubility | 32.5 g / 100 mL (Cold Water); 182 g / 100 mL (Boiling Water) |

| Coordination Geometry | Octahedral |

Data aggregated from authoritative chemical databases .

SDS and Toxicological Framework

Handling sodium ferric oxalate requires strict adherence to GHS safety protocols. The toxicity of this compound is dual-faceted, driven by both the oxalate ligand and the iron center.

-

Oxalate Toxicity: Systemic absorption of oxalates can lead to the chelation of serum calcium, resulting in severe hypocalcemia. Furthermore, the precipitation of calcium oxalate crystals in the renal tubules can cause acute kidney injury.

-

Iron Toxicity: Unregulated cellular uptake of iron can catalyze the Fenton reaction, generating highly reactive hydroxyl radicals that induce lipid peroxidation and systemic cellular damage.

Table 2: GHS Hazard & Precautionary Directives

| Category | Code | Directive Description |

| Hazard Statements | H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. | |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses. |

Safety directives sourced from standardized SDS documentation .

Safety Data Workflow and Emergency Response for Sodium Ferric Oxalate.

Photochemical Reactivity & Actinometric Applications

While potassium ferrioxalate is the traditional standard for chemical actinometry, sodium ferric oxalate operates via the exact same highly efficient photochemical mechanism. When the complex absorbs photons in the UV to visible range (

Because the quantum yield (

Self-Validating Protocol: Actinometric Calibration

To ensure absolute trustworthiness in photochemical measurements, experimental protocols must inherently control for confounding variables. The following actinometry workflow utilizes a Dark Control as a self-validating mechanism to isolate true photochemical reduction from thermal degradation or baseline impurities.

Step-by-Step Methodology

Step 1: Reagent Preparation (Darkroom Conditions)

-

Action: Dissolve sodium ferric oxalate in 0.05 M

to achieve a 0.15 M concentration. -

Causality: The acidic environment (

) prevents the hydrolysis of Fe(III) and subsequent precipitation of insoluble iron hydroxides, ensuring the complex remains fully dissolved. Darkroom conditions are mandatory to prevent premature photolysis.

Step 2: Experimental Splitting (The Self-Validation)

-

Action: Aliquot the solution equally into a "Test Sample" (for irradiation) and a "Dark Control" (wrapped in aluminum foil).

-

Causality: The Dark Control travels through the exact same thermal and temporal environment as the Test Sample. Any Fe(II) detected in the Dark Control represents baseline contamination or thermal reduction, which must be mathematically subtracted to validate the light-induced yield.

Step 3: Irradiation

-

Action: Expose the Test Sample to the target light source for a precise duration (

). Keep the Dark Control adjacent to the setup but fully shielded from light.

Step 4: Complexation with 1,10-Phenanthroline

-

Action: Add a 0.1% buffer solution of 1,10-phenanthroline to both the Test Sample and the Dark Control. Allow 30 minutes for color development.

-

Causality: 1,10-phenanthroline acts as a highly specific bidentate ligand that binds exclusively to the photogenerated Fe(II), forming a vibrant red-orange

complex. It does not bind to the unreacted Fe(III), creating a highly specific optical signal for the reaction product.

Step 5: Spectrophotometric Analysis

-

Action: Measure the absorbance of both solutions at 510 nm.

-

Causality: The

complex has a peak molar absorptivity at 510 nm (

Self-Validating Actinometric Workflow using Sodium Ferric Oxalate.

Handling, Storage, and Disposal Logistics

Due to its hygroscopic and photosensitive nature, sodium ferric oxalate must be stored in tightly sealed, opaque (or amber glass) containers within a cool, dry, and well-ventilated environment.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent violent decomposition.

-

Disposal: Do not dispose of down the drain. Because heavy metal complexes and oxalates pose environmental hazards, waste must be collected in designated hazardous waste containers and processed by certified chemical disposal facilities in accordance with local and international environmental regulations.

References

Solvation Dynamics and Antisolvent Crystallization of Sodium Ferric Oxalate: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Coordination Chemistry & Process Engineering

Executive Summary

Sodium ferric oxalate, formally known as sodium ferrioxalate or sodium trisoxalatoferrate(III) (

This whitepaper provides an in-depth mechanistic analysis of the solubility differential of sodium ferric oxalate between highly polar aqueous environments and lower-polarity ethanolic media. By leveraging this differential, researchers can execute highly efficient solvent-antisolvent crystallization workflows, bypassing the slow and energy-intensive process of evaporative aqueous crystallization.

Thermodynamic Drivers of Solubility: Water vs. Ethanol

The solubility of a coordination salt like sodium ferric oxalate is dictated by the competition between the crystal lattice energy and the solvation energy provided by the surrounding medium.

Aqueous Solvation Mechanics (High Solubility)

In water, sodium ferric oxalate exhibits exceptionally high solubility[1]. The complex dissociates into three sodium cations (

Ethanolic Antisolvent Effect (Insolubility)

Conversely, sodium ferric oxalate is practically insoluble in absolute ethanol, as well as in water-ethanol mixtures where ethanol exceeds 50% by mass[1]. Ethanol has a significantly lower dielectric constant (

Quantitative Solubility Profile

The stark contrast in solubility across different media is summarized in the table below, providing the empirical foundation for antisolvent crystallization workflows.

| Solvent System | Temperature (°C) | Solubility (g / 100 g solvent) | Bulk Dielectric Constant ( | Solvation Status |

| Water (Cold) | ~20 | 32.5 | ~80 | Highly Soluble[1] |

| Water (Boiling) | 100 | 182.0 | ~55 | Extremely Soluble[1] |

| Ethanol (Absolute) | 20 | < 0.1 | ~24 | Insoluble |

| Water:Ethanol (>50% EtOH) | 20 | Negligible | < 50 | Rapid Precipitation[1] |

Self-Validating Experimental Protocols

To synthesize and isolate high-purity sodium ferric oxalate, we exploit the aforementioned solubility cliff. The following protocol outlines a de novo synthesis followed by an ethanolic antisolvent precipitation. Every step is designed as a self-validating system , ensuring that the researcher can visually or chemically verify the success of the reaction before proceeding.

Protocol: Synthesis and Ethanolic Antisolvent Precipitation

Causality & Logic: We synthesize the complex in an aqueous environment where ligand exchange is thermodynamically favored and the reactants are highly mobile. Because the resulting complex is so soluble in water, evaporative crystallization is slow and risks thermal degradation. By using ethanol as an antisolvent, we rapidly crash out high-purity crystals, drastically reducing processing time.

-

Step 1: Precursor Dissolution & Ligand Exchange

-

Action: Dissolve freshly prepared Iron(III) hydroxide (

) in a hot aqueous solution of oxalic acid ( -

Causality: The bidentate oxalate ligands aggressively displace water/hydroxide molecules in the iron coordination sphere due to the chelate effect, forming the highly stable

anion. -

Validation Checkpoint: The solution must transition from a turbid brown suspension to a clear, dark greenish-brown solution. Any remaining brown particulate indicates incomplete complexation.

-

-

Step 2: pH Neutralization & Counter-Ion Introduction

-

Action: Gradually add sodium bicarbonate (

) to the solution under continuous stirring until effervescence ( -

Causality: This step neutralizes excess oxalic acid and provides the requisite

counter-ions to balance the -

Validation Checkpoint: The solution color will shift dramatically to a brilliant lime green, confirming the stabilization of the sodium ferrioxalate complex. The cessation of bubbling validates that no unreacted acid remains.

-

-

Step 3: Antisolvent Crystallization (Ethanol Addition)

-

Action: While vigorously stirring the aqueous lime-green solution, slowly add absolute ethanol until the solvent mixture exceeds 50% ethanol by mass[1].

-

Causality: Ethanol lowers the bulk dielectric constant of the medium. The solvation shells collapse, and the electrostatic lattice energy overtakes the solvation energy, forcing instantaneous precipitation.

-

Validation Checkpoint: Immediate formation of fine, lime-green hydrated crystals. The supernatant should become significantly paler, validating a high crystallization yield.

-

-

Step 4: Photochemical Protection & Harvesting

-

Action: Filter the crystals under vacuum, wash with cold absolute ethanol to remove residual water, and store immediately in an amber glass vial.

-

Causality: The ferrioxalate anion is highly photosensitive. Exposure to ambient UV/blue light triggers a ligand-to-metal charge transfer (LMCT), reducing

to -

Validation Checkpoint: The final powder must remain bright green. The appearance of a canary-yellow insoluble powder indicates photochemical degradation into Iron(II) oxalate[2]. If yellowing is observed, the batch has been compromised by light exposure.

-

Workflow Visualizations

The following diagrams map the logical progression of the synthesis and the thermodynamic mechanics of the antisolvent precipitation.

Fig 1: Step-by-step synthesis and antisolvent crystallization workflow for sodium ferric oxalate.

Fig 2: Thermodynamic logic of solvation and ethanol-induced antisolvent precipitation.

References

- Title: Sodium trioxalatoferrate(III)

- Title: Sodiumtrioxalatoferrate(III)

- Title: Sodium ferrioxalate Source: Wikipedia URL

Sources

A Technical Guide to the Molecular Weight Calculation of Sodium Iron(III) Oxalate Trihydrate

This guide provides a comprehensive, first-principles approach to calculating the molecular weight of sodium iron(III) oxalate trihydrate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the methodology with scientific integrity, ensuring a transparent and reproducible protocol.

Foundational Principles: The Basis of Molecular Weight Determination

The molecular weight (or more accurately, molar mass) of a compound is the sum of the atomic weights of its constituent atoms. This calculation is fundamental in chemistry, underpinning stoichiometric relationships, solution preparation, and quantitative analysis. For a hydrated crystalline compound like sodium iron(III) oxalate trihydrate, the calculation must account for both the anhydrous salt and the water of hydration.

The accuracy of this determination is contingent upon two core factors:

-

Correct Chemical Formula: An unambiguous identification of the elements present and their stoichiometric ratios.

-

Standard Atomic Weights: The use of internationally accepted atomic weight values as defined by the International Union of Pure and Applied Chemistry (IUPAC). These values represent a weighted average of the masses of an element's naturally occurring isotopes.

Deconstructing the Compound: Formula Determination

The nomenclature "sodium iron(III) oxalate trihydrate" provides the necessary information to deduce its chemical formula.

-

Cation: "Sodium" indicates the presence of sodium ions (Na⁺).

-

Complex Anion: "iron(III) oxalate" specifies a complex ion containing iron in the +3 oxidation state (Fe³⁺) and oxalate ligands (C₂O₄²⁻). A common and stable coordination complex for iron(III) with oxalate is the tris(oxalato)ferrate(III) anion, which has the formula [Fe(C₂O₄)₃]³⁻. The three bidentate oxalate ligands coordinate to the central iron(III) ion, resulting in a net charge of 3-.

-

Charge Neutrality: To achieve a neutral compound, three sodium cations (Na⁺) are required to balance the 3- charge of the complex anion. This gives the formula for the anhydrous salt: Na₃[Fe(C₂O₄)₃].

-

Hydration: "Trihydrate" indicates that three molecules of water (H₂O) are associated with each formula unit of the salt.

Therefore, the complete chemical formula is Na₃[Fe(C₂O₄)₃]·3H₂O .

This structural understanding is critical. Misinterpreting the coordination of the oxalate to the iron or the number of counter-ions would lead to an incorrect molecular formula and, consequently, an erroneous molecular weight.

Experimental Protocol: Calculation Methodology

The calculation is performed by systematically summing the atomic weights of all atoms in the empirical formula. The standard atomic weights are sourced from the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW).[1][2]

Step 1: List the Constituent Elements and Their Frequencies

First, we identify each element and count the number of atoms of that element in the formula unit Na₃[Fe(C₂O₄)₃]·3H₂O.

-

Sodium (Na): 3 atoms

-

Iron (Fe): 1 atom

-

Carbon (C): 3 * 2 = 6 atoms

-

Oxygen (O): (3 * 4) + (3 * 1) = 12 + 3 = 15 atoms

-

Hydrogen (H): 3 * 2 = 6 atoms

Step 2: Collate Standard Atomic Weights

The following standard atomic weights are utilized, as recommended by IUPAC. For elements with a range, a conventional value is used for this type of calculation.

-

Hydrogen (H): 1.008 u[15]

Step 3: Calculate the Total Mass for Each Element

Multiply the atom count by the respective atomic weight.

-

Total Mass of Na: 3 * 22.989769 u = 68.969307 u

-

Total Mass of Fe: 1 * 55.845 u = 55.845 u

-

Total Mass of C: 6 * 12.011 u = 72.066 u

-

Total Mass of O: 15 * 15.999 u = 239.985 u

-

Total Mass of H: 6 * 1.008 u = 6.048 u

Step 4: Sum the Elemental Masses to Determine the Molecular Weight

The final step is to sum the total masses of each element.

-

Molecular Weight = 68.969307 + 55.845 + 72.066 + 239.985 + 6.048 = 442.913307 g/mol

For most practical laboratory applications, this value is rounded to two decimal places: 442.91 g/mol .

Data Presentation and Visualization

A tabular summary and a visual representation of the molecular composition provide clarity and serve as a quick reference.

Table 1: Summary of Molecular Weight Calculation for Na₃[Fe(C₂O₄)₃]·3H₂O

| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Sodium | Na | 3 | 22.989769[3][4] | 68.969307 |

| Iron | Fe | 1 | 55.845[6][7][8] | 55.845 |

| Carbon | C | 6 | 12.011[10][11] | 72.066 |

| Oxygen | O | 15 | 15.999[12][13][14] | 239.985 |

| Hydrogen | H | 6 | 1.008[15] | 6.048 |

| Total | 31 | 442.913307 |

Diagram 1: Molecular Composition Workflow

Caption: Workflow for calculating the molecular weight of Na₃[Fe(C₂O₄)₃]·3H₂O.

Trustworthiness and Self-Validation

The protocol described herein is self-validating through its transparency. Each step is explicitly detailed, and the source of the fundamental constants (atomic weights) is cited. A researcher can independently verify the calculation by:

-

Confirming the chemical formula based on the compound's nomenclature.

-

Cross-referencing the atomic weights with the latest IUPAC publications.

-

Replicating the arithmetic presented.

This systematic approach minimizes the risk of error and ensures that calculations are based on the most current and authoritative scientific data. For instance, the molecular weight of water is consistently calculated to be approximately 18.015 g/mol , a value derived from the sum of the atomic weights of two hydrogen atoms and one oxygen atom.[16][17][18][19][20] This same principle is applied to the more complex structure of sodium iron(III) oxalate trihydrate.

References

-

Title: Atomic Weight of Iron | Commission on Isotopic Abundances and Atomic Weights Source: Commission on Isotopic Abundances and Atomic Weights URL: [Link]

-

Title: Understanding the Molecular Weight of Water: H2O's Unique Properties Source: Oreate AI Blog URL: [Link]

-

Title: Atomic Weights of the Elements 2023 Source: IUPAC URL: [Link]

-

Title: Iron - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Oxygen - Wikipedia Source: Wikipedia URL: [Link]

-

Title: How do you calculate the molecular weight of water? Source: Quora URL: [Link]

-

Title: Iron's Atomic Weight: A Closer Look at the Number That Defines It Source: Oreate AI Blog URL: [Link]

-

Title: Understanding the Atomic Weight of Oxygen Source: Oreate AI Blog URL: [Link]

-

Title: Standard atomic weight - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry Source: Oreate AI Blog URL: [Link]

-

Title: Atomic Weight of Sodium | Commission on Isotopic Abundances and Atomic Weights Source: Commission on Isotopic Abundances and Atomic Weights URL: [Link]

-

Title: Atomic Weights and Isotopic Compositions for Hydrogen Source: Physical Measurement Laboratory, NIST URL: [Link]

-

Title: Atomic Weights and Isotopic Compositions for Sodium Source: Physical Measurement Laboratory, NIST URL: [Link]

-

Title: Hydrogen - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Sodium - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Hydrogen - IUPAC Commission on Isotopic Abundances and Atomic Weights Source: IUPAC Commission on Isotopic Abundances and Atomic Weights URL: [Link]

-

Title: Carbon-12 - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Water (H2O) molar mass Source: WebQC.org URL: [Link]

-

Title: Atomic Weight of Oxygen Source: Commission on Isotopic Abundances and Atomic Weights URL: [Link]

-

Title: What is the mass of a molecule of water in kg? Source: Quora URL: [Link]

-

Title: Molecular Weight Calculation Source: Leonard Gelfand Center - Carnegie Mellon University URL: [Link]

-

Title: Iron Element Paragraph Source: AMERICAN ELEMENTS URL: [Link]

-

Title: Standard Atomic Weights Source: Commission on Isotopic Abundances and Atomic Weights URL: [Link]

-

Title: Understanding the Atomic Mass of Sodium: A Deep Dive Source: Oreate AI Blog URL: [Link]

-

Title: Atomic Weights and Isotopic Compositions for Oxygen Source: Physical Measurement Laboratory, NIST URL: [Link]

-

Title: Atomic Weights and Isotopic Compositions for Carbon Source: Physical Measurement Laboratory, NIST URL: [Link]

-

Title: Oxygen, atomic Source: NIST WebBook URL: [Link]

-

Title: 6: C-Carbon Source: BYJU'S URL: [Link]

Sources

- 1. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 2. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. Atomic Weight of Sodium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Atomic Weights and Isotopic Compositions for Sodium [physics.nist.gov]

- 5. Sodium - Wikipedia [en.wikipedia.org]

- 6. Atomic Weight of Iron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. Iron - Wikipedia [en.wikipedia.org]

- 8. Iron's Atomic Weight: A Closer Look at the Number That Defines It - Oreate AI Blog [oreateai.com]

- 9. americanelements.com [americanelements.com]

- 10. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]

- 11. byjus.com [byjus.com]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. Understanding the Atomic Weight of Oxygen - Oreate AI Blog [oreateai.com]

- 14. Oxygen, atomic [webbook.nist.gov]

- 15. Hydrogen - Wikipedia [en.wikipedia.org]

- 16. Understanding the Molecular Weight of Water: H2O's Unique Properties - Oreate AI Blog [oreateai.com]

- 17. quora.com [quora.com]

- 18. webqc.org [webqc.org]

- 19. quora.com [quora.com]

- 20. Molecular Weight Calculation - Leonard Gelfand Center - Carnegie Mellon University [cmu.edu]

In-Depth Technical Guide: Photochemical Reduction Mechanism of Ferrioxalate Ions

Executive Summary

Potassium ferrioxalate (

Molecular Mechanics of Photochemical Reduction

The photolysis of the tris(oxalato)ferrate(III) anion is initiated by the absorption of a photon in the UV-Visible range (250–500 nm). This absorption populates a highly reactive1[1].

The Primary Step Debate: ET vs. Dissociation

At the molecular level, the exact sequence of events occurring within the first picosecond of excitation has been the subject of intense debate:

-

Path A (Intramolecular Electron Transfer): The classical mechanism, originally proposed by Parker in 1954, posits that an ultrafast intramolecular electron transfer (ET) from an oxalate ligand to the Fe(III) center occurs immediately upon photoexcitation[1]. This yields a metastable

radical complex before any bonds are broken[1]. -

Path B (Dissociation-First): More recent investigations utilizing2 and optical transient spectroscopy suggest an alternative route. Upon 266/267 nm excitation, data strongly indicates that the dissociation of the Fe-O bond actually precedes the intramolecular electron transfer[2].

Secondary Radical Propagation (Dark Reactions)

Regardless of whether ET or bond dissociation occurs first, the primary intermediate rapidly dissociates to yield a stable

-

Decarboxylation: The

radical rapidly decomposes to form a molecule of -

Secondary Reduction: The

radical then attacks a second ground-state

Because one absorbed photon ultimately reduces two iron centers, the theoretical quantum yield exceeds 1.0, making it an exceptionally sensitive system for detecting photon flux[1].

Mechanistic pathways of ferrioxalate photoreduction showing ET and dissociation routes.

Quantum Yield Dynamics

The utility of the ferrioxalate actinometer stems from its highly stable quantum yield (

| Wavelength (nm) | Quantum Yield ( | Reference |

| 253.7 | 1.38 ± 0.03 | [4] |

| 313.0 | 1.24 | [3] |

| 365.0 | 1.26 ± 0.03 | [5] |

| 400.0 | 1.14 | [3] |

| 436.0 | 1.01 | [3] |

| 500.0 | 0.86 | [3] |

Experimental Protocol: Ferrioxalate Chemical Actinometry

System Self-Validation

As an application scientist, establishing a self-validating protocol is paramount. The ferrioxalate actinometer achieves this by converting the absolute physical challenge of counting photons into a relative chemical measurement[6]. Because the quantum yield is a universal stoichiometric constant under these conditions, the system inherently cross-verifies the light source's output against established spectrophotometric laws.

Step-by-Step Methodology

Step 1: Reagent Preparation (Dark Room)

-

Action: Prepare a 0.15 M solution of potassium ferrioxalate in 0.05 M

. Store in a dark bottle wrapped in aluminum foil[7]. -

Causality: The acidic environment (

) is critical to prevent the hydrolysis of the iron complex and to stabilize the photogenerated Fe(II) ions[3]. All preparation must occur under a red safelight because the complex is highly photosensitive; ambient light exposure will artificially inflate the baseline Fe(II) yield[7].

Step 2: Photochemical Irradiation

-

Action: Transfer a known volume (

) of the actinometer solution into the photochemical reactor. Irradiate for a precisely measured time (

Step 3: Phenanthroline Complexation

-

Action: In the dark, transfer an aliquot (

) of the irradiated solution to a volumetric flask. Add a sodium acetate/sulfuric acid buffer and a 0.1% 1,10-phenanthroline solution[7]. -

Causality: 1,10-phenanthroline acts as a selective chelator. It rapidly coordinates with the photogenerated Fe(II) to form a stable, highly absorptive red complex (

), while leaving the unreacted Fe(III) transparent in the visible region[6]. The buffer ensures the pH is optimized (~3.5) for rapid and complete complexation.

Step 4: Spectrophotometric Quantification

-

Action: Measure the absorbance (

) of the complexed solution at 510 nm using a UV-Vis spectrophotometer. The final absorbance reading must be performed in the dark or under a red safelight[7].

Step 5: Calculation of Photon Flux

-

Action: Calculate the photon flux (

, in moles of photons per unit time) using the formula:

Step-by-step experimental workflow for ferrioxalate chemical actinometry.

References

-

[1] A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story. rhhz.net. 1

-

[7] Primary photochemical processes in ferrioxalate photolysis. Benchchem. 7

-

[2] Electron Transfer Mechanism and Photochemistry of Ferrioxalate Induced by Excitation in the Charge Transfer Band. ACS Publications. 2

-

[5] Quantum Yield of the Ferrioxalate Actinometer. AIP Publishing. 5

-

[3] Literature values for the quantum yield of ferrioxalate at different wavelengths. Benchchem. 3

-

[4] Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers and a method for the calibration of radiometer detectors. NIST. 4

-

[6] Simplification of the Potassium Ferrioxalate Actinometer Through Carbon Dioxide Monitoring. PDXScholar. 6

Sources

- 1. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [html.rhhz.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers and a method for the calibration of radiometer detectors | NIST [nist.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. "Simplification of the Potassium Ferrioxalate Actinometer Through Carbo" by Luke V. Lutkus, Aaron Krytenberg et al. [pdxscholar.library.pdx.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Thermal Landscape of Sodium Ferric Oxalate Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Sodium Ferric Oxalate Hydrate

Sodium ferric oxalate, also known as sodium tris(oxalato)ferrate(III), is a coordination compound where a central iron(III) ion is chelated by three bidentate oxalate ligands.[1] Its hydrated form is a green crystalline solid.[2] The thermal stability of this compound is a critical parameter in various applications, including the synthesis of nanoscale iron oxides, which have widespread use in magnetic storage media, catalysis, and biomedical applications such as drug delivery and MRI contrast agents.[3] Understanding its decomposition pathway is paramount for controlling the stoichiometry and morphology of the final oxide products.

The thermal decomposition of metal oxalates is a complex process that is highly dependent on factors such as the gaseous environment and the heating rate.[4] This guide will elucidate the multi-stage decomposition of this compound, providing a framework for its analysis and interpretation.

The Stepwise Thermal Decomposition Pathway

The thermal decomposition of this compound is a sequential process involving dehydration followed by the decomposition of the anhydrous salt. This process can be effectively monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Stage 1: Dehydration

The initial stage of decomposition involves the loss of water of hydration. The number of water molecules in the crystal lattice can vary, with the pentahydrate being a characterized form.[1] This dehydration is an endothermic process, observable as a distinct mass loss in the TGA curve and an endothermic peak in the DSC curve.

Na₃[Fe(C₂O₄)₃]·nH₂O(s) → Na₃ + nH₂O(g)

The temperature range for this stage is typically below 200°C. For instance, studies on similar metal oxalate hydrates show dehydration occurring at temperatures between 150 to 200°C.[5]

Stage 2: Decomposition of the Anhydrous Complex

Following dehydration, the anhydrous sodium ferric oxalate undergoes a more complex decomposition. This stage involves the reduction of the iron(III) center and the breakdown of the oxalate ligands. In an inert atmosphere, a key intermediate formed is ferrous oxalate (FeC₂O₄).[4]

2Na₃ → 3Na₂C₂O₄(s) + 2FeC₂O₄(s) + 2CO₂(g)

This reduction of Fe(III) to Fe(II) is a critical step in the overall process. The decomposition of the anhydrous complex is also endothermic.

Stage 3: Decomposition of Intermediates

The final stage of decomposition involves the breakdown of the intermediate products, primarily sodium oxalate and ferrous oxalate.

The decomposition of sodium oxalate in an inert atmosphere proceeds as follows, typically in the range of 550°C to 600°C, leading to the formation of sodium carbonate and carbon monoxide.[6]

Na₂C₂O₄(s) → Na₂CO₃(s) + CO(g)

The decomposition of ferrous oxalate in an inert atmosphere can yield a mixture of iron oxides (like wüstite, FeO, or magnetite, Fe₃O₄) and even metallic iron, depending on the precise temperature and atmosphere control.[4][7]

FeC₂O₄(s) → FeO(s) + CO(g) + CO₂(g)

In an oxidative atmosphere (air), the decomposition products will be oxidized. For example, any carbon monoxide produced can be oxidized to carbon dioxide, and the final iron-containing product will be hematite (α-Fe₂O₃).[4]

The following diagram illustrates the generalized thermal decomposition pathway of this compound in an inert atmosphere.

Caption: Generalized thermal decomposition pathway of this compound in an inert atmosphere.

Experimental Protocols for Thermal Analysis

To obtain reliable and reproducible data on the thermal stability of this compound, a systematic experimental approach using TGA and DSC is essential.[8]

Thermogravimetric Analysis (TGA)

Objective: To quantify the mass changes of the sample as a function of temperature.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C) for a sufficient time to establish a stable baseline.

-

Ramp the temperature at a controlled, linear heating rate (e.g., 10°C/min) to a final temperature that ensures complete decomposition (e.g., 800°C).

-

-

-

Data Analysis:

-

Plot the mass loss (%) as a function of temperature.

-

Determine the onset and end temperatures for each decomposition step.

-

Calculate the percentage mass loss for each step and compare it with the theoretical values based on the proposed decomposition reactions.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions (e.g., dehydration, decomposition) as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, zinc).

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound into a clean, tared DSC pan. Hermetically seal the pan to contain any evolved gases during the initial stages.

-

Reference: Use an empty, hermetically sealed DSC pan as the reference.

-

Experimental Conditions:

-

Atmosphere: Maintain an inert atmosphere with a constant purge gas flow rate.

-

Temperature Program: Use the same temperature program as in the TGA experiment for direct correlation of thermal events.

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature.

-

Identify endothermic (heat absorbing) and exothermic (heat releasing) peaks.

-

Determine the peak temperatures and integrate the peak areas to quantify the enthalpy change (ΔH) for each transition.

-

The following diagram outlines the experimental workflow for the thermal analysis of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Summary of Thermal Stability Data

The following table summarizes the expected thermal events and approximate temperature ranges for the decomposition of this compound in an inert atmosphere. It is important to note that these values can be influenced by the specific experimental conditions, such as the heating rate and the degree of hydration of the starting material.

| Decomposition Stage | Thermal Event | Approximate Temperature Range (°C) | Expected Mass Loss (for n=5) |

| 1. Dehydration | Endothermic | < 200 | ~18.4% |

| 2. Anhydrous Decomposition | Endothermic | 200 - 400 | ~9.0% |

| 3. Intermediate Decomposition | Endothermic | 400 - 600 | ~23.0% |

Note: The expected mass loss is calculated based on the formula Na₃[Fe(C₂O₄)₃]·5H₂O and the proposed decomposition pathway.

Conclusion: A Framework for Understanding Thermal Behavior

This technical guide has provided a detailed overview of the thermal stability and decomposition pathway of this compound. By understanding the stepwise nature of its decomposition, from dehydration to the breakdown of the anhydrous complex and its intermediates, researchers can better control the synthesis of desired end-products, such as iron oxides with specific properties. The provided experimental protocols for TGA and DSC offer a robust framework for the accurate characterization of this and other similar coordination compounds. The causality behind the experimental choices, such as the use of an inert atmosphere to prevent oxidation, is crucial for obtaining meaningful and reproducible data. This knowledge is essential for professionals in materials science and drug development who utilize metal oxalates as precursors for functional materials.

References

[4] Zboril, R., et al. (2002). Thermal Decomposition of Ferric Oxalate Tetrahydrate in Oxidative and Inert Atmospheres: The Role of Ferrous Oxalate as an Intermediate. ResearchGate. Available at: [Link]

[5] Lvanova, T., et al. (2009). Thermal decomposition of [Co(NH3)6][Fe(C2O4)3]•3H2O in inert and reductive atmospheres. Journal of Thermal Analysis and Calorimetry, 98(1), 125-130. Available at: [Link]

[7] Musi, S., et al. (2024). Valorization of Iron (II) Oxalate Dihydrate Coming from Pickling Processes through Thermal Conversion. Materials, 17(18), 4078. Available at: [Link]

[9] Ruan, H. D., et al. (1998). A thermal decomposition study on the intercalation of tris-(oxalato) ferrate(III) trihydrate into a layered (Mg/Al) double hydroxide. Journal of Materials Chemistry, 8(6), 1397-1401. Available at: [Link]

[10] Priyanka, D. (n.d.). TDC Part III Practical (Lab Work). L.S College Muzaffarpur.

[6] Garcia-Guinea, J., et al. (2009). DTA-TG curves of sodium oxalate recorded in N2 atmosphere obtained at a heating rate of 10 • C min −1 from RT to 1000 • C. ResearchGate. Available at: [Link]

[1] Wikipedia. (n.d.). Sodium ferrioxalate. Wikipedia. Available at: [Link]

[8] IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. Available at: [Link]

[11] Melnikov, P., et al. (2014). Thermal decomposition mechanism of iron(III) nitrate and characterization of intermediate products by the technique of computerized modeling. Journal of Thermal Analysis and Calorimetry, 115(1), 145-150. Available at: [Link]

[12] Zboril, R., et al. (2013). Thermal decomposition of [Co(en)3][Fe(CN)6]∙ 2H2O: Topotactic dehydration process, valence and spin exchange mechanism elucidation. PMC. Available at: [Link]

[13] Hoskovec, M. (2019). Salt hydrates as alternative thermochemical energy storage materials for industrial applications. reposiTUm. Available at: [Link]

[3] Kumar, A., et al. (2018). A Comparative Study on Synthesis, Structural, Thermal and Magnetic Behaviour of K2.72[Fe(C2O4)3]. Chemical Science Review and Letters, 7(25), 340-344. Available at: [Link]

[14] Warren, M. R., et al. (2016). Simultaneous Differential Scanning Calorimetry-Synchrotron X-ray Powder Diffraction: A Powerful Technique for Physical Form Characterization in Pharmaceutical Materials. PubMed. Available at: [Link]

[15] Philips. (n.d.). Thermal Analysis. Philips Application Note.

[16] Odinity. (2018). Synthesis and Analysis of a Ferric Oxalate Salt. Odinity. Available at: [Link]

[17] SciSpace. (2013). Thermal Decomposition Process of FeC2O4. 2H2O in the Air. SciSpace. Available at: [Link]

[18] ResearchGate. (n.d.). -TGA and DSC oxalate precursors: A) prec1; B) prec2. ResearchGate. Available at: [Link]

[19] Benchchem. (n.d.). Technical Support Center: High-Temperature Decomposition of Sodium Oxalate. Benchchem.

[20] Tuffour, F. E., et al. (2024). Synthesis of Alpha Ferrous Oxalate Dihydrate from Ferrotitaniferous Mineral Sands via Hot Pressurized Aqueous Oxalic Acid: Kinetics and Characterization. MDPI. Available at: [Link]

[21] Sestak, J., et al. (2011). Thermal decomposition of mixed calcium oxalate hydrates – kinetic deconvolution of complex heterogeneous processes. RSC Publishing. Available at: [Link]

[2] Reddit. (2016). Sodium tris-oxalato ferrate. r/crystalgrowing. Available at: [Link]

[22] Ciesielski, W., et al. (2021). The Usefulness of X-ray Diffraction and Thermal Analysis to Study Dietary Supplements Containing Iron. PMC. Available at: [Link]

[23] Academia.edu. (n.d.). Experiment 6: Preparation and Analysis of Potassium Trisoxalatoferrate(III) Trihydrate, K3[Fe(C2O4)3].3H2O. Academia.edu.

Sources

- 1. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. chesci.com [chesci.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. research.abo.fi [research.abo.fi]

- 8. iitk.ac.in [iitk.ac.in]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. Thermal decomposition of [Co(en)3][Fe(CN)6]∙ 2H2O: Topotactic dehydration process, valence and spin exchange mechanism elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. repositum.tuwien.at [repositum.tuwien.at]

- 14. Simultaneous Differential Scanning Calorimetry-Synchrotron X-ray Powder Diffraction: A Powerful Technique for Physical Form Characterization in Pharmaceutical Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. images.philips.com [images.philips.com]

- 16. odinity.com [odinity.com]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. Thermal decomposition of mixed calcium oxalate hydrates – kinetic deconvolution of complex heterogeneous processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. The Usefulness of X-ray Diffraction and Thermal Analysis to Study Dietary Supplements Containing Iron - PMC [pmc.ncbi.nlm.nih.gov]

- 23. atilim.edu.tr [atilim.edu.tr]

Methodological & Application

Application Note: Protocol for Synthesis of Sodium Ferric Oxalate Green Crystals

Abstract & Application Context

Sodium tris(oxalato)ferrate(III), Na

This protocol addresses the specific challenge of the sodium salt: high water solubility . Unlike the potassium salt, which precipitates readily upon cooling, the sodium salt requires precise solvent manipulation (dielectric constant modification) to achieve high-purity crystallization.

Chemical Principles & Mechanism

Coordination Geometry

The synthesis relies on the Chelate Effect . The oxalate ion (C

Photochemical Sensitivity (Critical)

The complex is highly photosensitive. Upon absorption of UV-blue light (<450 nm), it undergoes Ligand-to-Metal Charge Transfer (LMCT) , reducing Fe(III) to Fe(II) and oxidizing an oxalate ligand to CO

-

Implication: All synthesis steps following the addition of oxalate must be performed under safe light (red light) or in low-ambient light conditions to prevent photoreduction, which manifests as a yellow/brown contaminant (

).

Reagents & Equipment

| Reagent | Grade | Role | Hazards |

| Ferric Chloride Hexahydrate ( | ACS Reagent | Iron Source | Corrosive, Hygroscopic |

| Sodium Hydroxide ( | Pellets/Pearls | Precipitating Agent | Caustic, Exothermic |

| Oxalic Acid Dihydrate ( | ACS Reagent | Ligand Source | Nephrotoxic, Corrosive |

| Ethanol (95%) | Industrial | Anti-solvent | Flammable |

| Deionized Water | >10 M | Solvent | N/A |

Equipment:

-

Magnetic stirrer with hot plate.

-

Büchner funnel and vacuum pump.

-

Amber glassware (or foil-wrapped beakers).

-

Ice-water bath.

Experimental Protocol

Phase 1: Isolation of Reactive Ferric Hydroxide

Rationale: Direct mixing of

-

Dissolution: Dissolve 10.0 g of

in 30 mL of deionized water. -

Precipitation: Slowly add a solution of 4.5 g

(dissolved in 20 mL water) to the iron solution while stirring. A thick, reddish-brown precipitate of hydrated ferric oxide ( -

Purification: Filter the precipitate using a Büchner funnel. Wash with hot water (3 x 50 mL) to remove all chloride ions.

-

Validation: The filtrate should be clear and colorless.

-

Phase 2: Coordination & Ligand Exchange

-

Ligand Preparation: In a separate beaker, dissolve 14.0 g of Oxalic Acid Dihydrate in 30 mL of hot water (

C). -

Digestion: Add the wet

paste directly into the hot oxalic acid solution. -

Neutralization: Slowly add stoichiometric Sodium Hydroxide (approx. 4.5 g dissolved in minimal water) or Sodium Carbonate to the mixture until the pH reaches ~6-7.

-

Observation: The reddish precipitate will dissolve, turning the solution a deep emerald green .

-

-

Concentration: Heat the solution to

C for 10 minutes to ensure complete coordination. Evaporate the solution volume down to approximately 25 mL.

Phase 3: Crystallization (The Anti-Solvent Method)

Rationale: Sodium ferrioxalate is too soluble to crystallize via simple cooling. We lower the solvent's dielectric constant using ethanol to force precipitation.

-

Cooling: Allow the concentrated green solution to cool to room temperature in the dark.

-

Precipitation: Add 95% Ethanol dropwise with gentle stirring.

-

Target: Add ethanol until a permanent cloudiness (turbidity) persists.

-

Ratio: Typically requires a 1:1 or 1:1.5 ratio of Water:Ethanol.

-

-

Crystal Growth: Re-dissolve the cloudiness by adding a minimal amount of warm water (1-2 mL), then place the beaker in an ice bath in total darkness for 2-4 hours.

-

Harvesting: Lime-green crystals will form.[8][10] Filter rapidly under vacuum. Wash with cold ethanol (not water).

-

Drying: Dry in a desiccator away from light.

Process Visualization (Workflow)[11]

Figure 1: Step-by-step synthesis workflow emphasizing the transition to light-sensitive conditions and the critical ethanol precipitation step.

Characterization & Quality Control

| Parameter | Method | Expected Result | Failure Mode Indicator |

| Appearance | Visual | Lime-green monoclinic crystals | Yellow/Brown powder (Photoreduction or Hydrolysis) |

| Identity | IR Spectroscopy | Broad OH band dominance (Wet product) | |

| Purity | UV-Vis (in 0.1N | Shift in absorbance (Iron(II) contamination) |

Self-Validating Check: Dissolve a small crystal in water. Add a drop of potassium ferricyanide solution.

-

Pass: Solution remains green/yellow (No reaction).

-

Fail: Solution turns deep blue (Turnbull's Blue formation), indicating presence of

(product has degraded).

References

-

Inorganic Syntheses (Classic Protocols): Bailar, J. C., & Jones, E. M. (1939). Trioxalato Salts (Trioxalatoaluminiate, -ferriate, -chromiate, and -cobaltiate). Inorganic Syntheses, 1, 35-38. [Link]

-

Actinometry Application: Hatchard, C. G., & Parker, C. A. (1956). A new sensitive chemical actinometer. II. Potassium ferrioxalate as a standard chemical actinometer. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 235(1203), 518-536. [Link]

-

Crystallographic Data: Junk, P. C. (2005). Supramolecular interactions in the X-ray crystal structure of potassium tris(oxalato)ferrate(III) trihydrate. Journal of Coordination Chemistry, 58(4), 355-361. (Comparative structural data for alkali ferrioxalates). [Link]

-

Safety Data (PubChem): National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 131855679, Sodium ferrioxalate. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Sodium potassium tris(oxalato) ferrate [dmishin.github.io]

- 5. reddit.com [reddit.com]

- 6. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]

- 7. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. chesci.com [chesci.com]

- 10. scribd.com [scribd.com]

High-Precision Chemical Actinometry Using Sodium Ferrioxalate: A Comprehensive Application Note and Protocol

Introduction and Rationale

The precise quantification of absorbed photon flux is a critical parameter in photochemistry, photobiology, and the development of photopharmaceuticals. While electronic spectroradiometers provide instantaneous irradiance metrics, they are highly susceptible to calibration drift, sensor degradation, and geometric measurement errors. Chemical actinometry circumvents these physical limitations by providing a volumetric, absolute measurement of photons entering the reaction vessel, effectively acting as a self-integrating chemical sensor[1].

The ferrioxalate actinometer, originally standardized by Hatchard and Parker in 1956[2], remains the IUPAC gold standard for quantifying photon flux in the UV and visible spectrum (up to ~500 nm)[1]. While potassium ferrioxalate (

Mechanistic Principles and Causality

The efficacy of the sodium ferrioxalate actinometer relies on a highly efficient, temperature-independent inner-sphere electron transfer[4]. Understanding the causality of these molecular events is essential for executing the protocol without introducing artifacts.

-

Primary Photoreduction (Light-Dependent): Upon absorption of a photon, the Fe(III) complex undergoes a ligand-to-metal charge transfer (LMCT). This reduces the central iron atom to Fe(II) and oxidizes one bidentate oxalate ligand into a highly reactive oxalate radical anion (

)[3]. -

Secondary Reduction (The "Dark" Reaction): The oxalate radical rapidly attacks a second ground-state ferrioxalate molecule in a bimolecular reaction. This secondary step—recently elucidated via time-resolved Fourier-transform infrared spectroscopy—yields a second Fe(II) ion and two molecules of

. Because one photon ultimately yields two Fe(II) ions, the theoretical maximum quantum yield ( -

Colorimetric Development: Fe(II) is colorless in dilute acidic solutions. To quantify the reaction, 1,10-phenanthroline is added. This chelating agent forms a stable, intensely red-colored

complex with a strong absorption peak at 510 nm (

Figure 1: Mechanistic pathway of ferrioxalate photoreduction and colorimetric development.

Quantitative Data: Quantum Yields

The quantum yield (

| Wavelength ( | Quantum Yield ( | Ferrioxalate Concentration (M) |

| 253.7 | 1.25 | 0.006 |

| 297.0 | 1.24 | 0.006 |

| 313.0 | 1.24 | 0.006 |

| 365.0 | 1.26 | 0.006 |

| 406.7 | 1.18 | 0.006 |

| 436.0 | 1.01 | 0.150 |

| 457.9 | 0.85 | 0.150 |

Table 1: Standard quantum yields of the ferrioxalate actinometer at various wavelengths[5].

Experimental Protocol

This protocol is designed as a self-validating system . By running a simultaneous dark control, the assay mathematically cancels out any baseline Fe(II) present in the reagents or generated via thermal degradation, ensuring that the final calculated flux is strictly a product of photochemical reduction[6].

Reagent Preparation

Note: All preparations must be performed in a dark room equipped with red photographic safelights. Ferrioxalate does not absorb photons above ~550 nm, making red light safe for handling without inducing premature photoreduction[7].

-

Actinometer Solution (0.15 M): Dissolve 6.57 g of sodium ferrioxalate (

) in 100 mL of 0.05 M-

Causality: The acidic environment (

) is critical to prevent the precipitation of iron hydroxides and to stabilize the Fe(III) complex against thermal degradation.

-

-

Developer Solution: Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water. (Warming to 40°C may be required for complete dissolution).

-

Buffer Solution: Dissolve 4.92 g of sodium acetate (

) and 1.0 mL of concentrated-

Causality: The complexation of Fe(II) with phenanthroline is highly pH-dependent. This buffer neutralizes the strongly acidic actinometer solution during the development step, bringing the pH to the optimal range (pH 3.5 - 4.5) for rapid and quantitative

formation.

-

Irradiation and Development Workflow

-

Irradiation: Transfer exactly 3.0 mL (

) of the actinometer solution into a quartz cuvette. Irradiate with the target light source for a precisely measured time ( -

Self-Validation (Dark Control): Simultaneously, place an identical 3.0 mL sample in a light-tight container adjacent to the experimental setup.

-

Causality: This control experiences the exact same ambient temperature and handling time, validating the thermal stability of the batch[6].

-

-

Aliquot Extraction: Transfer 1.0 mL (

) of the irradiated solution into a 10 mL volumetric flask. Repeat for the dark control. -

Complexation: Add 2.0 mL of the Developer Solution and 1.0 mL of the Buffer Solution to each flask. Dilute to the 10.0 mL mark (

) with deionized water. -

Incubation: Invert to mix and incubate in the dark for 30 minutes.

-

Causality: This incubation period allows the complexation reaction to reach thermodynamic equilibrium, ensuring complete color development[5].

-

-

Spectrophotometry: Measure the absorbance of both the irradiated sample (

) and the dark control (

Figure 2: Step-by-step experimental workflow for sodium ferrioxalate chemical actinometry.

Data Analysis and Photon Flux Calculation

The absolute photon flux (

Step 1: Calculate Moles of Fe(II) Formed

Determine the net absorbance (

Where:

- = Initial irradiated volume (0.003 L)

- = Volume of aliquot taken for development (0.001 L)

- = Final diluted volume after development (0.010 L)

- = Path length of the spectrophotometer cuvette (typically 1 cm)

-

= Molar absorptivity of

Step 2: Calculate Photon Flux

Using the specific quantum yield (

Where:

- = Irradiation time in seconds

-

= Absorbance of the actinometer solution itself at the irradiation wavelength. (For 0.15 M ferrioxalate at

References

-

Hatchard, C. G., & Parker, C. A. (1956). A new sensitive chemical actinometer II. Potassium ferrioxalate as a standard chemical actinometer. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences.[Link]

-

Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical actinometry (IUPAC Technical Report). Pure and Applied Chemistry.[Link]

-

Bolton, J. R., et al. (2011). Determination of the quantum yields of the potassium ferrioxalate and potassium iodide–iodate actinometers and a method for the calibration of radiometer detectors. Journal of Photochemistry and Photobiology A: Chemistry.[Link]

-

Pilz, F. H., Lindner, J., & Vöhringer, P. (2019). Time-resolved Fourier-transform infrared spectroscopy reveals the hidden bimolecular process of the ferrioxalate actinometer. Physical Chemistry Chemical Physics.[Link]

-

Wikipedia Contributors. (2024). Ferrioxalate. Wikipedia, The Free Encyclopedia.[Link]

Sources

Application Note: Synthesis and Implementation of Sodium Ferric Oxalate for High-Resolution Cyanotype Photography

Target Audience: Researchers, Photochemists, and Materials Scientists Document Type: Standard Operating Procedure & Technical Rationale

Executive Summary & Causality Rationale

The cyanotype process, originally developed in 1842 by Sir John Herschel, relies on the photochemical reduction of iron(III) salts to iron(II), followed by complexation with ferricyanide to form the insoluble pigment Prussian Blue[1]. While traditional formulations utilize ammonium ferric citrate, and modern high-speed variants (such as Mike Ware's "New Cyanotype") employ ammonium ferric oxalate[2], the ammonium oxalate salt presents a critical flaw in uncontrolled environments: it is highly hygroscopic[3].

In high-humidity conditions, ammonium-based sensitizers absorb atmospheric moisture, causing the solution to diffuse too deeply into the paper's cellulose matrix. This results in "bleeding," loss of edge acutance, and a diminished maximum density (D-max). Sodium ferric oxalate (Na₃[Fe(C₂O₄)₃]·3H₂O) , historically investigated by Pizzighelli and Valenta[4][5], offers a scientifically robust alternative. By substituting the ammonium counterion with sodium, the resulting coordination complex exhibits significantly lower hygroscopy, ensuring the sensitizer remains on the substrate surface for maximum resolution and contrast[3][6].

This application note details a self-validating, chloride-free synthesis protocol for sodium ferric oxalate and provides a standardized workflow for its use in cyanotype printing.

Mechanistic Principles of Photochemical Reduction

The core of the cyanotype process is a Ligand-to-Metal Charge Transfer (LMCT) reaction[1][2]. The sodium ferrioxalate complex features an iron(III) center octahedrally coordinated by three bidentate oxalate ligands. When exposed to ultraviolet radiation (320–480 nm), the complex absorbs a photon, triggering an internal electron transfer. The Fe(III) center is reduced to Fe(II), and one oxalate ligand is oxidized, releasing carbon dioxide gas[6].

The newly formed Fe(II) complex is then free to react with the developer, potassium ferricyanide (K₃[Fe(CN)₆]), precipitating the intensely colored Prussian Blue (Fe₄[Fe(CN)₆]₃)[7][8].

Fig 1. Photochemical reduction of sodium ferrioxalate and subsequent Prussian Blue formation.

Synthesis of Sodium Ferric Oxalate Trihydrate

Expertise Insight: Direct mixing of ferric chloride (FeCl₃) and sodium oxalate is strongly discouraged. This direct route leaves residual chloride ions (NaCl) in the final crystal matrix, which drastically increases the hygroscopic nature of the sensitizer and causes premature degradation[9]. To ensure high purity, we first precipitate ferric hydroxide (Fe(OH)₃), wash away the chloride ions, and then perform the chelation using a precise stoichiometric blend of oxalic acid and sodium oxalate[9][10].

Quantitative Stoichiometry

Table 1: Reagent Quantities for High-Purity Synthesis

| Reagent | Formula | Molar Mass ( g/mol ) | Target Mass (g) | Moles | Function |

| Ferric Chloride Hexahydrate | FeCl₃·6H₂O | 270.30 | 10.0 | 0.037 | Iron(III) Source |

| Sodium Hydroxide | NaOH | 40.00 | 4.5 | 0.112 | Precipitating Agent |

| Oxalic Acid Dihydrate | H₂C₂O₄·2H₂O | 126.07 | 7.0 | 0.055 | Chelating Ligand |

| Sodium Oxalate | Na₂C₂O₄ | 134.00 | 7.5 | 0.056 | Ligand & Counterion |

Step-by-Step Synthesis Protocol

Note: Steps 3 and 4 must be performed under dim, incandescent light or a safelight to prevent premature photochemical reduction.

Step 1: Alkaline Precipitation

-

Dissolve 10.0 g of FeCl₃·6H₂O in 50 mL of distilled water in a 250 mL beaker.

-

In a separate flask, dissolve 4.5 g of NaOH in 50 mL of distilled water.

-

Slowly add the NaOH solution to the FeCl₃ solution under continuous magnetic stirring. A dense, rust-brown precipitate of Fe(OH)₃ will form immediately[9][10].

Validation Checkpoint 1: Allow the precipitate to settle. The supernatant must be completely colorless and test highly alkaline (pH > 10). A yellow tint indicates incomplete precipitation of Fe³⁺.

Step 2: Chloride Washing

-

Filter the suspension through a Büchner funnel under vacuum.

-

Wash the brown filter cake with 200 mL of hot distilled water (in 50 mL aliquots) to remove soluble NaCl byproducts[9].

Step 3: Ligand Chelation

-

In a clean 250 mL beaker, dissolve 7.0 g of Oxalic Acid Dihydrate and 7.5 g of Sodium Oxalate in 60 mL of distilled water. Heat to 60°C.

-

Transfer the washed Fe(OH)₃ filter cake into the hot oxalate solution. Stir vigorously for 30 minutes while maintaining the temperature[9][10].

Validation Checkpoint 2: The solution must transition from an opaque rust-brown suspension to a transparent, brilliant emerald green. This visual shift confirms the complete dissolution of Fe(OH)₃ and the successful formation of the [Fe(C₂O₄)₃]³⁻ complex. Filter out any unreacted brown trace particulates.

Step 4: Crystallization

-

Evaporate the emerald green solution on a hot plate at 80°C until the volume is reduced by 50% (do not boil)[6][9].

-

Remove from heat and allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 24 hours.

-

Harvest the resulting emerald green crystals via vacuum filtration, wash with 10 mL of ice-cold ethanol to facilitate rapid drying, and store in a light-proof, airtight amber desiccator[9][10].

Fig 2. Step-by-step synthesis workflow for isolating high-purity sodium ferric oxalate crystals.

Cyanotype Application Protocol

To utilize the synthesized sodium ferric oxalate in photographic printing, it must be combined with a developer to create a self-contained sensitizer.

Sensitizer Formulation

Table 2: Standardized Cyanotype Sensitizer Formulation

| Component | Concentration | Volume/Ratio | Purpose |

| Sodium Ferric Oxalate Solution | 20% w/v in H₂O | 1 Part | UV-sensitive Fe(III) source |

| Potassium Ferricyanide Solution | 10% w/v in H₂O | 1 Part | Color-forming developer |

| Tween 20 (Optional) | 1% v/v in H₂O | 1-2 Drops | Surfactant for even coating |

Coating, Exposure, and Development

-

Sensitization: Under dim light, mix equal parts of the 20% sodium ferric oxalate solution and the 10% potassium ferricyanide solution[3].

Validation Checkpoint 3 (Photochemical Purity): Upon mixing, the sensitizer should appear yellow-green. If the mixture immediately turns dark blue in the beaker, your synthesized sodium ferric oxalate contains Fe(II) contamination (likely due to unwanted light exposure during synthesis). The protocol is self-validating; a stable yellow-green solution confirms a pure Fe(III) state.

-

Coating: Apply the sensitizer to 100% cotton rag paper (e.g., Arches Platine) using a glass coating rod or a hake brush. Allow the paper to dry completely in complete darkness.

-

Exposure: Place a digital negative (or physical object) over the sensitized paper in a contact printing frame. Expose to a UV light source (395 nm LED array or direct sunlight) for 5 to 15 minutes[1][2]. The exposed areas will undergo a visible color shift from yellow-green to a metallic silver-blue (the "print-out" effect)[3].

-

Clearing/Development: Remove the print from the frame and submerge it in a bath of gently running tap water (approx. 20°C) for 10 minutes[3][11]. The unexposed, soluble yellow sensitizer will wash away, while the exposed areas will oxidize into a rich, permanent Prussian Blue[1][2].

-

Oxidation (Optional): To instantly achieve maximum density, immerse the washed print in a dilute hydrogen peroxide bath (0.3% H₂O₂) for 30 seconds[1][11]. Rinse for an additional 5 minutes and hang to dry.

References

- Cyanomicon - Mike Ware. mikeware.co.uk.

- Calotype | PDF - Scribd. scribd.com.

- THE PRAXIS OF PLATINUM-PALLADIUM PRINTING - PICTO BENELUX. picto.info.

- Ferric Ammonium Oxalate|Research Grade|Supplier - Benchchem. benchchem.com.

- Pl

- Projects - Cyanotypes. slyka.net.

- Cyanotype process — Chemie a světlo. chemistryandlight.eu.

- Chapter 9: Cyanotype - Books. rsc.org.

- Sodium ferrioxal

- Sodium tris(oxalato)

- Experiment No 1 | PDF | Technology & Engineering - Scribd. scribd.com.

Sources

- 1. Cyanotype process — Chemie a světlo [chemistryandlight.eu]

- 2. books.rsc.org [books.rsc.org]

- 3. scribd.com [scribd.com]

- 4. mikeware.co.uk [mikeware.co.uk]

- 5. photosecession.ru [photosecession.ru]

- 6. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Projects - Cyanotypes [slyka.net]

- 9. scribd.com [scribd.com]

- 10. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]

- 11. picto.info [picto.info]

Application Note: Sodium Ferrioxalate Catalyst for Fenton-like Photodegradation

Executive Summary & Rationale

The standard Fenton reaction (

Sodium Ferrioxalate (

This guide details the synthesis, characterization, and deployment of sodium ferrioxalate for the degradation of pharmaceutical active pharmaceutical ingredients (APIs) in wastewater, offering a self-validating protocol for drug development and environmental compliance teams.

Mechanistic Principles

The efficiency of the ferrioxalate system relies on the photolysis of the ferric complex to generate ferrous ions and oxalate radicals. The ferrous ions then drive the Fenton reaction.

Reaction Pathway Diagram

The following diagram illustrates the dual-pathway mechanism: the Photo-Reduction Cycle (left) which regenerates the catalyst, and the Oxidation Cycle (right) which degrades the pollutant.

Figure 1: Mechanism of Ferrioxalate-mediated Photo-Fenton degradation. The system utilizes light energy to drive the reduction of Fe(III) to Fe(II), bypassing the slow rate-limiting step of traditional Fenton chemistry.

Protocol 1: Synthesis of Sodium Ferrioxalate Catalyst

While potassium ferrioxalate is the standard for actinometry due to crystallization ease, the sodium salt is preferred in wastewater applications to avoid introducing potassium ions, which can interfere with downstream biological treatment steps.

Safety: Perform all steps in a darkened room or under red safety light. The product is highly light-sensitive.[1]

Reagents

-

Ferric Chloride Hexahydrate (

) -

Sodium Oxalate (

) -

Deionized Water (Milli-Q grade)

-

Ethanol (95%, chilled)

Step-by-Step Synthesis

-

Preparation of Solution A: Dissolve 10.0 g of

in 30 mL of warm deionized water ( -

Preparation of Solution B: Dissolve 16.5 g of

in 100 mL of hot deionized water ( -